2-Azido-1-pivaloyl-D-erythro-Sphingosine
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Overview
Description
2-Azido-1-pivaloyl-D-erythro-Sphingosine is a derivative of Sphingosine, a naturally occurring amino alcohol. This compound is known for its selective inhibition of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . It also inhibits calmodulin-dependent enzymes .
Preparation Methods
The synthesis of 2-Azido-1-pivaloyl-D-erythro-Sphingosine involves several steps. The starting material is typically Sphingosine, which undergoes azidation to introduce the azido group. The pivaloyl group is then introduced through an esterification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
2-Azido-1-pivaloyl-D-erythro-Sphingosine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can convert the azido group to an amine group.
Substitution: The azido group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Azido-1-pivaloyl-D-erythro-Sphingosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used to study the role of Sphingosine derivatives in cellular signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to inhibit protein kinase C and calmodulin-dependent enzymes.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Azido-1-pivaloyl-D-erythro-Sphingosine involves its interaction with protein kinase C and calmodulin-dependent enzymes. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the protein kinase C signaling pathway and the calmodulin-dependent signaling pathway .
Comparison with Similar Compounds
2-Azido-1-pivaloyl-D-erythro-Sphingosine is unique due to its specific inhibitory effects on protein kinase C and calmodulin-dependent enzymes. Similar compounds include:
Sphingosine: The parent compound, which also has biological activity but lacks the azido and pivaloyl groups.
1-Pivaloyl-D-erythro-Sphingosine: A derivative with only the pivaloyl group.
2-Azido-Sphingosine: A derivative with only the azido group.
These similar compounds can provide insights into the structure-activity relationships and help in the design of new derivatives with improved properties .
Properties
Molecular Formula |
C23H43N3O3 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(2-azido-3-hydroxyoctadec-4-enyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3 |
InChI Key |
HBQMTKUQTNSGBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O |
Origin of Product |
United States |
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